molecular formula C18H18N4 B2921091 2-(4-phenylpiperazin-1-yl)quinoxaline CAS No. 338977-24-5

2-(4-phenylpiperazin-1-yl)quinoxaline

Cat. No.: B2921091
CAS No.: 338977-24-5
M. Wt: 290.37
InChI Key: QGSFDXOMOOGDSK-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinoxaline (B1680401) Scaffold in Medicinal Chemistry

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, has a rich history in medicinal chemistry. ipp.ptmdpi.com Its structural similarity to other biologically important heterocycles like purines and pteridines has long suggested its potential to interact with biological systems. ipp.pt Early investigations into quinoxaline derivatives revealed a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comontosight.ai This has led to the development of numerous quinoxaline-containing compounds with therapeutic applications.

The significance of the quinoxaline scaffold lies in its versatile chemical nature, which allows for substitutions at various positions, thereby enabling the fine-tuning of its biological activity. mdpi.com Researchers have extensively explored the introduction of different functional groups to the quinoxaline nucleus, leading to the discovery of potent agents with diverse mechanisms of action. For instance, certain quinoxaline derivatives have been identified as inhibitors of key enzymes involved in disease progression, such as protein kinases. ontosight.ai The structural rigidity and aromatic nature of the quinoxaline system also provide a stable platform for the spatial orientation of pharmacophoric groups, facilitating their interaction with biological targets. researchgate.net

Overview of Piperazine-Containing Heterocycles in Drug Discovery

Piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is another cornerstone of modern drug discovery. researchgate.netresearchgate.net It is considered a "privileged scaffold" due to its frequent appearance in the structures of approved drugs across a wide range of therapeutic areas. researchgate.net The inclusion of a piperazine moiety in a drug candidate can confer several advantageous properties.

From a pharmacokinetic perspective, the basic nitrogen atoms of the piperazine ring can improve aqueous solubility and allow for salt formation, which is often beneficial for drug formulation and administration. researchgate.net Furthermore, the piperazine ring can act as a versatile linker or spacer between different pharmacophoric elements of a molecule, allowing for optimal positioning and interaction with the target protein. researchgate.net The two nitrogen atoms also provide handles for chemical modification, enabling the exploration of structure-activity relationships and the optimization of a compound's potency, selectivity, and metabolic stability. researchgate.net The diverse biological activities of piperazine-containing compounds include anticancer, antipsychotic, antihistaminic, and anti-infective properties. researchgate.net

Academic Rationale for Investigating 2-(4-phenylpiperazin-1-yl)quinoxaline and its Analogues

The academic rationale for investigating this compound and its analogues is rooted in the principle of molecular hybridization. nih.govnih.gov This drug design strategy involves the covalent linking of two or more pharmacophoric units to create a new hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action. In this case, the quinoxaline and phenylpiperazine moieties are both known to possess significant biological activities, making their combination a logical step in the quest for new therapeutic agents. nih.govrsc.org

The 2-position of the quinoxaline ring is a common site for substitution, and the introduction of a piperazine ring at this position has been a fruitful area of research. rsc.orgmdpi.com The resulting 2-(piperazin-1-yl)quinoxaline (B1600499) scaffold serves as a versatile platform for further derivatization. rsc.org The addition of a phenyl group to the distal nitrogen of the piperazine ring, creating the this compound core, introduces another layer of structural and functional diversity. The phenyl ring can engage in various interactions with biological targets, such as pi-stacking and hydrophobic interactions, which can significantly influence the compound's biological profile.

Research into analogues of this compound has largely focused on their potential as anticancer agents. rsc.orgnih.gov The rationale is that the quinoxaline core can act as a scaffold that presents the phenylpiperazine moiety to specific biological targets involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netsemanticscholar.orgekb.eg By modifying the substitution patterns on both the quinoxaline and the phenyl rings, researchers aim to optimize the potency and selectivity of these compounds. For instance, the synthesis and evaluation of various 2-(piperazin-1-yl)quinoxaline derivatives have demonstrated significant anti-proliferative activities against various cancer cell lines. rsc.orgsemanticscholar.org The investigation of these hybrid molecules is therefore a rational approach to leverage the well-established pharmacological properties of both the quinoxaline and piperazine scaffolds in the design of novel and effective therapeutic agents. nih.govnih.gov

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-6-15(7-3-1)21-10-12-22(13-11-21)18-14-19-16-8-4-5-9-17(16)20-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSFDXOMOOGDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Phenylpiperazin 1 Yl Quinoxaline and Structural Analogues

Classical and Modern Synthetic Approaches to Quinoxaline (B1680401) Ring Systems

The synthesis of the quinoxaline core has been a subject of extensive research for decades, leading to the development of both classical and modern methodologies. nih.gov

Condensation Reactions of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and widely utilized method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This foundational approach was first reported by Körner and Hinsberg in 1884. encyclopedia.pub The classical procedure often requires elevated temperatures, strong acid catalysts, and extended reaction times, which can lead to lower yields and the use of harsh organic solvents. nih.govencyclopedia.pub

In recent years, significant efforts have been made to develop more efficient and environmentally friendly "green" methodologies. nih.gov These modern approaches focus on the use of various catalysts and alternative reaction conditions to improve reaction rates, yields, and sustainability. nih.govekb.eg Modifications include using catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in tap water, zinc triflate in acetonitrile (B52724) at room temperature, and solid acid catalysts, which can be recovered and reused. encyclopedia.pubchim.it These advancements often allow the reactions to proceed under milder conditions, with shorter reaction times and higher yields. nih.govencyclopedia.pub

Table 1: Comparison of Catalysts in the Condensation of o-Phenylenediamine and 1,2-Dicarbonyls

Catalyst Solvent Temperature Time Yield (%) Reference
None (Classical) Ethanol (B145695) / Acetic Acid High Long Low nih.gov
Cerium (IV) Ammonium Nitrate (CAN) Tap Water Room Temp - Excellent chim.it
Zinc Triflate Acetonitrile Room Temp - up to 90% encyclopedia.pub
TiO₂-Pr-SO₃H (Solid Acid) Ethanol / Solvent-free Room Temp 10 min 95% encyclopedia.pub
Ammonium Bifluoride (NH₄HF₂) Aqueous Ethanol - - 90-98% nih.gov

Oxidative Cyclization Reactions

Oxidative cyclization offers an alternative route to the quinoxaline core, often starting from precursors other than 1,2-dicarbonyls. One common strategy involves the reaction of o-phenylenediamines with α-haloketones, such as phenacyl bromides. nih.govnih.gov This method proceeds via a condensation-oxidation sequence to form the quinoxaline ring. nih.gov Catalyst-free versions of this reaction have been developed using green solvents like ethanol under reflux conditions. nih.gov

More recent innovations in oxidative cyclization include tandem reactions. For instance, a method employing N-arylenamines and trimethylsilyl (B98337) azide (B81097) (TMSN₃) utilizes a tandem oxidative azidation and cyclization process to construct two C-N bonds consecutively. acs.orgacs.org This can be achieved using an oxidant like (diacetoxyiodo)benzene. acs.orgacs.org Electrochemical methods have also emerged as a green and sustainable approach, enabling oxidative cyclization without the need for transition metal catalysts or chemical oxidants. rsc.orgrsc.org These electrochemical reactions can proceed under mild, undivided electrolytic conditions, promoting tandem azidation and cyclic amination to form the quinoxaline scaffold. rsc.orgrsc.org

Specific Synthesis Pathways for 2-(4-phenylpiperazin-1-yl)quinoxaline Derivatives

The introduction of a substituted piperazine (B1678402) moiety, such as 4-phenylpiperazin-1-yl, onto the quinoxaline core is a key step in synthesizing many biologically active compounds.

Introduction of the 4-Phenylpiperazin-1-yl Moiety onto the Quinoxaline Core

A common strategy for attaching a piperazine group to the quinoxaline ring involves the nucleophilic substitution of a leaving group on the quinoxaline core. Typically, a halo-quinoxaline, such as 2-chloroquinoxaline (B48734), is used as the starting material. This compound can then react with 1-phenylpiperazine (B188723) to yield this compound. A key intermediate in similar syntheses is 2-Chloro-3-(piperazin-2-yl)quinoxaline. nih.gov Recently, a one-pot, multi-component reaction using a novel acid nanocatalyst has been reported for the synthesis of 2-(piperazin-1-yl) quinoxaline derivatives under green conditions. researchgate.net

Preparation of Quinoxaline N-Oxide Derivatives

Quinoxaline N-oxides, particularly quinoxaline 1,4-di-N-oxides, represent an important class of analogues with distinct biological properties. mdpi.com A prevalent method for their synthesis is the Beirut reaction, which involves the reaction of benzofurazan (B1196253) N-oxide derivatives with β-dicarbonyl compounds. researchgate.net This approach provides a direct route to the quinoxaline 1,4-di-N-oxide scaffold. researchgate.net The oxidation of the nitrogen atoms in the quinoxaline ring can significantly alter the compound's biological activity profile. mdpi.com

Synthesis of Pyrrolo[1,2-a]quinoxaline (B1220188) Analogues with Piperazine Chains

Pyrrolo[1,2-a]quinoxalines are tricyclic structural analogues that have garnered significant interest. nih.gov The synthesis of these compounds often involves building the pyrrole (B145914) ring onto a pre-existing quinoxaline or constructing both rings sequentially.

One established pathway begins with 2-nitroaniline, which is used to form a 1-(2-nitrophenyl)pyrrole (B1580555) intermediate. nih.gov Subsequent steps involve the reduction of the nitro group followed by cyclization to form the pyrrolo[1,2-a]quinoxaline core. mtieat.org The piperazine chain can then be introduced onto this tricyclic system. A powerful method for this step is the Buchwald–Hartwig Pd-catalyzed amination, where a bromo-substituted pyrrolo[1,2-a]quinoxaline is coupled with a desired piperazine derivative. nih.gov

Another efficient method for constructing the pyrrolo[1,2-a]quinoxaline scaffold is the Pictet-Spengler reaction. nih.govunisi.it This reaction can be catalyzed by acids and involves the condensation of a 2-(1H-pyrrol-1-yl)aniline with an aldehyde. nih.govunisi.it This approach has been used to synthesize a variety of 4-substituted pyrrolo[1,2-a]quinoxalines. nih.gov

Catalytic and Green Chemistry Approaches in Quinoxaline Synthesis

Modern synthetic strategies for quinoxalines, including this compound and its analogues, increasingly employ catalytic systems and green chemistry principles to enhance efficiency and sustainability. These approaches often focus on the formation of the quinoxaline core or the introduction of substituents through cross-coupling reactions.

A prominent catalytic method for the synthesis of 2-piperazinyl quinoxaline derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is highly versatile for forming carbon-nitrogen bonds. For instance, the synthesis of various piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives has been successfully achieved using this methodology. nih.govrsc.orgnih.govamanote.com In a typical procedure, a bromo-substituted quinoxaline precursor is reacted with the desired piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Green chemistry principles are integrated into these catalytic methods through several strategies. One key area is the replacement of hazardous solvents with more environmentally benign alternatives. Research has demonstrated the feasibility of conducting palladium-catalyzed aminations in greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even in vegetable oils like rapeseed oil, which can be recycled. nih.gov These solvents offer a safer alternative to commonly used toxic solvents like toluene (B28343) and dioxane.

Furthermore, energy-efficient techniques such as microwave irradiation have been successfully applied to accelerate Buchwald-Hartwig reactions. nih.govorganic-chemistry.orgresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. nih.gov

Another green approach involves the use of heterogeneous nanocatalysts, which can be easily recovered and reused, minimizing waste. For example, a novel magnetic nanocatalyst, FeAl2O4@PTMS-sulfaguanidine-SA, has been developed for the synthesis of 2-(piperazin-1-yl) quinoxaline derivatives under green conditions. researchgate.net

The following table summarizes representative conditions for the catalytic synthesis of 2-piperazinyl quinoxaline analogues, highlighting the application of catalytic and green chemistry principles.

EntryStarting MaterialAmineCatalyst/LigandBaseSolventConditionsYieldReference
11-bromo-4-phenylpyrrolo[1,2-a]quinoxalineSubstituted PiperazinesPd₂(dba)₃ / BINAPt-BuONaToluene100 °CGood to Excellent nih.gov
2Aryl HalidesPrimary and Secondary AminesPd(OAc)₂ / rac-BINAPt-BuONa or Cs₂CO₃2,2,5,5-tetramethyloxolane (TMO)-Comparable to Toluene nih.gov
3Aryl HalidesPrimary and Secondary AminesBuXPhos-ligated Pd catalysts-Rapeseed Oil-High nih.gov
41,4-dibromobenzenePhenoxazinePd₂(dba)₃ / XPhost-BuONaTolueneMicrowave, 130-150 °C, 10-30 minModerate to Excellent nih.gov
52-chloroquinoxalineVarious AminesNone (SNAr)KFWater100 °CGood to Excellent nih.govscienceopen.com

While a specific protocol for the direct synthesis of this compound using these advanced methods is not explicitly detailed in the cited literature, the successful application of the Buchwald-Hartwig amination for structurally similar compounds provides a strong foundation for its adaptation. A plausible and efficient green synthesis would involve the microwave-assisted palladium-catalyzed coupling of 2-chloroquinoxaline with 1-phenylpiperazine in a green solvent like 2-MeTHF, using a modern phosphine ligand and a suitable base. This approach would be expected to provide the target compound in high yield with a significantly reduced environmental impact compared to traditional methods.

Preclinical Pharmacological Investigations of 2 4 Phenylpiperazin 1 Yl Quinoxaline and Its Analogues

Antimicrobial Activities

Analogues of 2-(4-phenylpiperazin-1-yl)quinoxaline have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. The core structure allows for extensive modification, enabling the fine-tuning of its activity against specific microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Quinoxaline (B1680401) derivatives have shown significant potential as antibacterial agents, with various analogues exhibiting inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com Studies on C-2 amine-substituted quinoxalines revealed that compounds with electron-donating groups on the aromatic ring displayed good activity. nih.gov Specifically, certain analogues showed potent efficacy against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) as low as 4 μg/mL and 8 μg/mL, respectively. nih.gov These compounds also exhibited conspicuous inhibition against Gram-negative strains like Escherichia coli, with MICs ranging from 4 to 32 μg/mL, indicating a broad spectrum of activity. nih.gov Further research has identified quinoxaline derivatives that are highly active against both bacterial types, underscoring their potential as versatile antibacterial leads. nih.gov

Compound AnalogueBacterial StrainActivity (MIC)
Quinoxaline derivative 5pS. aureus4 μg/mL nih.gov
Quinoxaline derivative 5pB. subtilis8 μg/mL nih.gov
Quinoxaline derivative 5pE. coli4-16 μg/mL nih.gov
Quinoxaline derivatives (5m-5p)Methicillin-resistant S. aureus (MRSA)8–32 μg/mL nih.gov

Antifungal Potency against Pathogenic Fungi

The antifungal properties of quinoxaline-piperazine derivatives have been investigated against both human and plant pathogens. A series of flavonol derivatives incorporating both quinoxaline and piperazine (B1678402) fragments demonstrated significant antifungal activity. nih.govresearchgate.net One particular compound, N5, exhibited potent inhibition of the plant pathogens Phomopsis sp. and Phytophthora capsica, with half-maximal effective concentration (EC50) values of 12.9 μg/mL and 25.8 μg/mL, respectively. nih.govresearchgate.net This level of activity was superior to that of the commercial fungicide azoxystrobin. nih.govresearchgate.net Other studies have reported moderate activity of different quinoxaline derivatives against Aspergillus niger and Candida albicans. nih.gov Additionally, certain N-phenylpiperazine derivatives have shown inhibitory effects against Fusarium avenaceum. nih.gov

Compound AnalogueFungal StrainActivity (EC50/MIC)
Compound N5 (Flavonol-Quinoxaline-Piperazine hybrid)Phomopsis sp.12.9 μg/mL (EC50) nih.govresearchgate.net
Compound N5 (Flavonol-Quinoxaline-Piperazine hybrid)Phytophthora capsica25.8 μg/mL (EC50) nih.govresearchgate.net
Quinoxaline derivatives 5j and 5tRhizoctonia solani8.54 and 12.01 μg/mL (EC50) rsc.org
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceum14.2 µM (MIC) nih.gov

Antimycobacterial Spectrum, including Activity against Mycobacterium tuberculosis

Quinoxaline derivatives, especially quinoxaline 1,4-di-N-oxides, have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis (M. Tb.), the causative agent of tuberculosis. nih.govmdpi.com Numerous studies have demonstrated that these scaffolds can inhibit the growth of both drug-susceptible and drug-resistant strains of M. Tb. nih.govnih.gov For instance, a series of quinoxaline 1,4-di-N-oxide derivatives showed significant activity, with MIC values ranging from 0.39 to 6.25 µg/mL. mdpi.com Specific analogues, such as compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide), exhibited potent activity against M. tuberculosis with an MIC of 1.25 µg/mL. nih.gov Other derivatives have demonstrated MIC values as low as 1.6 μM and have also shown efficacy against non-replicating M. Tb. nih.gov The N-oxide groups on the quinoxaline ring appear to be a critical structural requirement for this biological activity. nih.gov

Compound AnalogueMycobacterial StrainActivity (MIC)
Quinoxaline 1,4-di-N-oxide derivatives (Compounds 18 & 21)M. tuberculosis H37Rv1.6 μM nih.gov
Compound 4 (Quinoxaline 1,4-dioxide derivative)M. tuberculosis AlRa1.25 µg/mL nih.gov
Various Quinoxaline 1,4-di-N-oxidesM. tuberculosis0.39 to 6.25 µg/mL mdpi.com
Ester of Quinoxaline 1,4-di-N-oxide (Compound T-007)M. tuberculosis0.12 µg/mL nih.gov
Piperazine derivatives (Compounds 11 & 19)M. tuberculosis H37Rv10.96 and 11.48 µM researchgate.net

Antiviral Effects against Specific Pathogens

The broad biological activity of the quinoxaline scaffold extends to antiviral effects against a range of human pathogens. nih.govresearchgate.net Systematic reviews have highlighted the potential of quinoxaline derivatives to combat both DNA and RNA viruses. nih.gov Research has focused on their application against respiratory pathogens such as influenza viruses and coronaviruses. rsc.orgnih.gov The mechanism of action for some analogues against influenza is thought to involve the targeting of the highly conserved NS1 protein, which could block viral replication. nih.gov Specific derivatives have shown inhibitory activity against Herpes simplex virus (HSV), Hepatitis B virus (HBV), and coxsackieviruses. nih.gov For example, 1-(4-chloro-8-methyl nih.govnih.govresearchgate.nettriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) was found to reduce HSV plaques by 25% at a concentration of 20 µg/mL. nih.gov Furthermore, substituted quinoline (B57606) derivatives containing piperazine moieties have demonstrated potent activity against Influenza A virus (IAV), with IC50 values as low as 0.88 μM. nih.gov

Compound AnalogueViral PathogenActivity/Effect
Substituted quinoline-piperazine (Compound 9b)Influenza A Virus (IAV)0.88-6.33 μM (IC50) nih.gov
nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivativeHerpes Simplex Virus (HSV)25% plaque reduction at 20 µg/mL nih.gov
3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxalineHepatitis B Virus (HBV)Encouraging activity at 100 µM nih.gov
Glecaprevir (Quinoxaline-based)Hepatitis C Virus (HCV)Known inhibitor of NS3/4A protease nih.gov

Antiparasitic Spectrum

In addition to their antimicrobial and antiviral properties, quinoxaline-piperazine compounds have been evaluated for their efficacy against parasitic protozoa, particularly Leishmania species.

Antileishmanial Activity against Leishmania Species

Derivatives of this compound have demonstrated significant antileishmanial properties. nih.govnih.gov Studies involving 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives revealed good activity against axenic forms of Leishmania infantum. nih.govnih.gov Subsequent research on other quinoxaline di-N-oxide analogues has confirmed activity against promastigote forms of Leishmania amazonensis and Leishmania donovani, which are responsible for cutaneous and visceral leishmaniasis, respectively. mdpi.com Structure-activity relationship (SAR) studies on a series of quinoxaline derivatives active against L. amazonensis have provided insights for designing more potent compounds. nih.gov For example, a series of chalcone-like quinoxaline 1,4-di-N-oxide derivatives were tested against L. amazonensis, with some compounds showing selectivity indices greater than four when comparing leishmanicidal activity to cytotoxicity against murine macrophages. researchgate.net These findings highlight the potential of the quinoxaline scaffold in the development of new treatments for leishmaniasis. nih.gov

Compound AnalogueLeishmania SpeciesActivity/Effect
2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivativesL. infantumGood activity reported nih.govnih.gov
Quinoxaline di-N-oxides containing a glycine (B1666218) side chainL. amazonensisScreened for activity mdpi.com
Quinoxaline di-N-oxides containing a glycine side chainL. donovaniScreened for activity mdpi.com
(2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenoneL. amazonensisIdentified as most active in its series researchgate.net

Antimalarial Activity against Plasmodium falciparum Strains

The quest for novel and effective antimalarial agents has led to the investigation of various synthetic heterocyclic compounds, including those based on the quinoxaline scaffold. Research into analogues of this compound has explored their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Specifically, a series of thirteen new 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives (CPCQs) were synthesized and evaluated for their in-vitro antimalarial activity against the chloroquine-resistant FCR-3 strain of P. falciparum. ekb.egnih.gov Despite structural similarities to the core compound and the known antiparasitic potential of the quinoxaline class, none of the tested CPCQ compounds demonstrated efficient activity against Plasmodium. ekb.eg

However, the broader class of quinoxaline derivatives has shown more promise. Various studies have reported that certain quinoxaline analogues, distinct from the phenylpiperazine series, exhibit significant antiplasmodial effects. nih.govresearchgate.netnih.gov For instance, some quinoxaline 1,4-di-N-oxide derivatives have demonstrated activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. researchgate.netnih.gov Structure-activity relationship studies on other quinoxaline series, such as those analogous to chalcones, have indicated that specific structural features, like an enone moiety linked to the quinoxaline ring, are important for antiplasmodial activity. nih.govresearchgate.net These findings suggest that while the this compound scaffold itself may not be optimal for antimalarial action, the general quinoxaline structure remains a viable starting point for the development of new antimalarial drugs. elifesciences.org

Antiamoebic Activity against Entamoeba histolytica

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for amoebiasis, an infection caused by the protozoan parasite Entamoeba histolytica. ekb.egnih.gov Several analogues of this compound, particularly quinoxaline 1,4-di-N-oxide (QdNO) derivatives, have been investigated for their efficacy against E. histolytica trophozoites. mdpi.com

Studies have shown that various esters of quinoxaline-7-carboxylate 1,4-di-N-oxide possess potent antiamoebic properties. researchgate.net In one study, twenty-five new compounds from this class were evaluated, with ten of them demonstrating better antiamoebic activity than the standard drug, metronidazole. ekb.eg Notably, compounds designated T-001 and T-017 were identified as having superior activity. ekb.egnih.gov Further investigations into their mechanism of action revealed that these compounds induce morphological changes in the trophozoites, increase reactive oxygen species, and inhibit the essential enzyme thioredoxin reductase. ekb.egnih.gov The antiamoebic activity of these compounds is believed to stem from their ability to disrupt key cellular functions related to the actin cytoskeleton, which in turn affects the parasite's virulence and survival. nih.gov

The potent activity of these derivatives highlights the potential of the quinoxaline scaffold in developing new therapeutic options for amoebiasis, particularly in light of emerging resistance to current treatments. mdpi.com

Compound SeriesSpecific AnalogueActivity against E. histolytica (IC₅₀)Reference Drug (Metronidazole) IC₅₀
Quinoxaline-7-carboxylate 1,4-di-N-oxideT-1429.20 nMGenerally in the low μM range
Quinoxaline-7-carboxylate 1,4-di-N-oxideT-14315.14 nM

Antitrypanosomal Activity

The development of new drugs against trypanosomal diseases, such as Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei), is a critical global health priority. Quinoxaline derivatives have been explored as potential therapeutic agents against these parasites. nih.gov

Research has demonstrated that various quinoxaline 1,4-di-N-oxide derivatives possess significant antitrypanosomal activity. For example, a series of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated in vitro against T. cruzi trypomastigotes. Several of these compounds exhibited superior activity compared to the reference drugs nifurtimox (B1683997) and benznidazole. The mechanism of action for some of these active derivatives is suggested to involve the inhibition of mitochondrial dehydrogenases or trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress.

Other studies have focused on 2,3-disubstituted quinoxalines, which were found to be active against T. brucei and the intracellular amastigote form of T. cruzi without significant toxicity to mammalian cells. nih.gov These findings underscore the potential of the quinoxaline framework in designing novel and effective antitrypanosomal agents.

Anticancer Potential

Inhibition of Proliferation in Diverse Human Cancer Cell Lines

The quinoxaline scaffold is recognized as a significant pharmacophore in the development of anticancer agents, with numerous derivatives demonstrating potent antiproliferative activity against a wide array of human cancer cell lines. Analogues of this compound have been part of extensive research efforts to identify novel chemotherapeutic agents. nih.gov

These compounds have shown efficacy against cancers of the prostate (PC-3), liver (HepG2), breast (MCF-7), colon (HCT-116), and lung (A549). The cytotoxic effects are often dose-dependent, with some derivatives exhibiting IC₅₀ values in the low micromolar and even nanomolar range, indicating high potency. nih.gov For instance, specific quinoxaline-based compounds were found to be highly effective against PC-3 prostate cancer cells with IC₅₀ values as low as 2.11 µM. nih.gov Another study highlighted derivatives with potent activity against the MCF-7 breast cancer cell line (IC₅₀ of 2.2 nM) and the A549 lung cancer cell line (IC₅₀ of 2.7 nM).

The mechanism of this antiproliferative activity is varied and can include the induction of apoptosis, cell cycle arrest (commonly at the G2/M or S phase), and inhibition of crucial enzymes like topoisomerase II. nih.gov The broad-spectrum activity of quinoxaline derivatives makes them a versatile foundation for the design of new anticancer drugs.

Compound Series/DerivativeCancer Cell LineCell Line TypeReported IC₅₀
Quinoxaline Derivative IVPC-3Prostate Cancer2.11 µM
Quinoxaline Derivative IIIPC-3Prostate Cancer4.11 µM
Imidazo[1,2-a]quinoxaline-based EGFR InhibitorA549Lung Cancer2.7 nM
Imidazo[1,2-a]quinoxaline-based EGFR InhibitorMCF-7Breast Cancer2.2 nM
Quinoxaline Derivative 11MCF-7Breast Cancer0.81 µM
Quinoxaline Derivative 13HepG2Liver Cancer1.95 µM
Quinoxaline Derivative VIIIcHCT-116Colon CancerPotent Activity Reported

Modulation of Receptor Tyrosine Kinases (e.g., VEGFR-2)

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of many cancers. Quinoxalines have been identified as selective ATP-competitive inhibitors for several key RTKs, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov

VEGFR-2 is a principal mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a key strategy in cancer therapy. Numerous studies have designed and synthesized novel quinoxaline derivatives as potent VEGFR-2 inhibitors. For example, a series of new quinoxaline-2(1H)-ones were developed, with compound 11g showing an IC₅₀ value of 0.75 µM against VEGFR-2, which is more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 1.29 µM). Another study reported a 3-pyridopyrimidyl-quinoxaline derivative (7f ) that was 1.2 times more potent than sorafenib in inhibiting VEGFR-2. The potent inhibitory activity of these compounds on VEGFR-2 often correlates strongly with their cytotoxic effects on cancer cell lines, confirming that RTK modulation is a key aspect of their anticancer potential.

Compound Series/DerivativeTarget KinaseReported IC₅₀Reference Drug (Sorafenib) IC₅₀
Quinoxaline-2(1H)-one (11g)VEGFR-20.75 µM1.29 µM
3-Pyridopyrimidyl-quinoxaline (7f)VEGFR-2More potent than sorafenib (1.2x)Not specified in direct comparison
Imidazo[1,2-a]quinoxaline DerivativeEGFR2.2 - 2.7 nMNot applicable

Interference with Cancer Stem Cell Pathways (e.g., Notch Signaling)

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are believed to drive tumor growth, metastasis, and resistance to therapy. Targeting pathways that are critical for CSC maintenance, such as the Notch signaling pathway, is a promising strategy for cancer treatment. ekb.eg The Notch pathway is a highly conserved signaling system that regulates cell fate, proliferation, and differentiation, and its dysregulation is implicated in numerous cancers. ekb.eg

Research has identified that certain quinoxaline-based compounds can interfere with this critical pathway. A notable example is Quinomycin (also known as Echinomycin), a quinoxaline antibiotic. nih.gov Studies on pancreatic cancer have shown that Quinomycin is a potent inhibitor of CSCs, and it achieves this by targeting the Notch signaling pathway.

Neuropharmacological Profiles

The diverse neuropharmacological activities of this compound and its analogues are attributed to their ability to modulate multiple neurotransmitter systems and intracellular signaling pathways. These interactions are pivotal to their potential therapeutic effects.

The serotonergic system is a key player in the regulation of mood, anxiety, and cognition. researchgate.net Quinoxaline derivatives, particularly those incorporating a phenylpiperazine moiety, have been extensively investigated for their ability to modulate serotonin (B10506) receptors, with a significant focus on their antagonism of the 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in various physiological and pathological processes, including emesis, anxiety, and depression. researchgate.netacs.org

A novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722), has demonstrated significant anxiolytic potential in preclinical mouse models. researchgate.net This compound was found to attenuate behavioral alterations in a dose-dependent manner across various anxiety paradigms, including the elevated plus-maze, open field test, light-dark model, and hole-board test. researchgate.net

The structure-activity relationship (SAR) of quinoxaline-based compounds as 5-HT3 receptor antagonists has revealed several key features. A three-point pharmacophore model for these antagonists typically includes an aromatic residue, a linking carbonyl group, and a basic nitrogen atom. nih.gov The aromatic residue is thought to engage in hydrophobic interactions with the 5-HT3 receptor. nih.gov

Further studies on a series of quinoxalines have shown that these compounds can act as potent antagonists, agonists, or partial agonists at the 5-HT3A receptor. acs.orgnih.gov Notably, subtle structural modifications can significantly alter a compound's selectivity for different 5-HT3 receptor subtypes. For instance, 2-(4-methylpiperazin-1-yl)quinoxaline demonstrated an 8.3-fold selectivity for the heteromeric 5-HT3AB receptor over the homomeric 5-HT3A receptor. acs.orgnih.gov This selectivity is of interest as 5-HT3A receptors are primarily located in the central nervous system, while 5-HT3AB receptors may be more prevalent in the peripheral nervous system. acs.org

The antagonistic activity of these compounds is often evaluated using in vitro preparations, such as the longitudinal muscle myenteric plexus from guinea pig ileum, against the 5-HT3 agonist 2-methyl-5-HT. nih.gov The potency is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 1: 5-HT3 Receptor Antagonism of Selected Quinoxaline Derivatives

CompoundpA2 ValueSelectivityReference
(4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone7.3- researchgate.net
2-(4-methylpiperazin-1-yl)quinoxaline-8.3-fold for 5-HT3AB acs.orgnih.gov
Quinoxalin-2-carboxamides (general series)Varies- nih.gov

Dopaminergic System Interactions, including D2, D3, and D4 Receptor Modulation

The dopaminergic system is critically involved in motor control, motivation, reward, and cognition. Dysregulation of this system is a hallmark of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Phenylpiperazine analogues have been a focus of research for their ability to selectively target dopamine (B1211576) receptor subtypes, particularly the D2-like family (D2, D3, and D4 receptors).

N-phenylpiperazine derivatives have shown the ability to bind with high selectivity to the D3 versus the D2 dopamine receptor subtype. nih.gov This is noteworthy given the substantial amino acid sequence homology between these two receptors. The selectivity of certain N-phenylpiperazine benzamides for the D3 receptor is attributed to a bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site, and the benzamide (B126) portion interacts with a unique secondary binding site on the D3 receptor. nih.gov

Preclinical studies have explored the functional consequences of this D3 receptor selectivity. Phenylpiperazine derivatives with high affinity for D3 receptors have been shown to modulate cocaine self-administration in animal models. nih.gov For example, a D3 receptor weak partial agonist/antagonist (WC10), a partial agonist (WC26), and an agonist (WC44) all demonstrated effects on cocaine reinforcement, suggesting that targeting D3 receptors could be a viable strategy for addiction therapies. nih.gov

While direct evidence for the interaction of this compound with dopamine receptors is not extensively documented in the reviewed literature, the known properties of the broader phenylpiperazine class suggest a potential for such interactions. The antidepressant-like activity observed with (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone could also be partly mediated through modulation of the dopaminergic system, as there is significant interplay between serotonergic and dopaminergic pathways in the regulation of mood. acs.orgmdpi.com

Table 2: Dopamine D3 Receptor Selectivity of Phenylpiperazine Analogues

CompoundD3R:D2R SelectivityFunctional ActivityReference
WC1042-foldWeak Partial Agonist/Antagonist nih.gov
WC2651-foldPartial Agonist nih.gov
WC4423-foldAgonist nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. The dysregulation of GSK-3β activity has been implicated in the pathophysiology of several central nervous system disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia.

Recent research has identified quinoxaline derivatives as a promising scaffold for the development of GSK-3β inhibitors. A study focused on the synthesis and evaluation of novel quinoxaline derivatives led to the identification of a potent inhibitor, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, which exhibited a half-maximal inhibitory concentration (IC50) of 0.18 μM. acs.orgnih.gov Molecular modeling studies suggested that this compound interacts with the binding site of GSK-3β through both hydrogen and hydrophobic bonds. nih.gov

In a separate line of investigation, the transformation of a 2-phenylmorpholine (B1329631) moiety into a phenylpiperazine moiety in a series of pyrimidin-4-ones resulted in potent GSK-3β inhibitors. nih.gov Structure-activity relationship studies on these phenylpiperazine analogues revealed that substitutions on the phenyl ring significantly influenced their inhibitory activity. nih.gov Docking studies indicated that the nitrogen atom of the piperazine moiety could form a hydrogen bond with the main chain of Gln185 in the GSK-3β active site, potentially contributing to the enhanced activity compared to their morpholine (B109124) counterparts. nih.gov

Although direct inhibitory activity of this compound on GSK-3β has not been explicitly reported in the reviewed literature, the demonstrated potential of both the quinoxaline and phenylpiperazine scaffolds suggests that this compound and its close analogues could be promising candidates for GSK-3β inhibition.

Table 3: GSK-3β Inhibitory Activity of a Quinoxaline Derivative

CompoundIC50 (μM)Reference
3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid0.18 acs.orgnih.gov

Sirtuin (SIRT) Enzyme Activation

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating cellular metabolism, stress responses, and aging. The activation of sirtuins, particularly SIRT1 and SIRT6, has emerged as a potential therapeutic strategy for a variety of age-related diseases, including neurodegenerative disorders.

Recent studies have identified pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective activators of SIRT6. nih.govnih.gov These compounds were developed based on a lead compound, UBCS039, which itself is a pyrrolo[1,2-a]quinoxaline (B1220188). acs.orgnih.gov Structure-activity relationship studies led to the identification of several analogues with improved efficacy and low cytotoxicity. nih.gov Docking studies of these activators suggest that a protonated nitrogen on the side chain can form π-cation interactions with Trp188 in the SIRT6 binding pocket, thereby stabilizing the compound within this site. nih.govnih.gov Functionally, these SIRT6 activators have been shown to repress the production of pro-inflammatory cytokines and chemokines, and some have also demonstrated antiviral activity. nih.govnih.gov

In addition to SIRT6, the quinoxaline scaffold has also been incorporated into activators of SIRT1. A notable example is SRT1720, N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, which is a known SIRT1 agonist. documentsdelivered.com

While direct evidence of SIRT activation by this compound is not available in the reviewed literature, the established activity of other quinoxaline-containing compounds suggests that this structural motif is a viable starting point for the design of novel sirtuin activators.

Table 4: Sirtuin Activating Properties of Quinoxaline Analogues

Compound Class/NameTarget SirtuinActivityReference
Pyrrolo[1,2-a]quinoxaline derivativesSIRT6Potent and selective activators nih.govnih.gov
SRT1720SIRT1Agonist documentsdelivered.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and Parkinson's disease.

Several studies have investigated the potential of quinoxaline derivatives as MAO inhibitors. One study reported the synthesis of a series of 2-benzyl-3-(2-arylidenehydrazinyl)quinoxalines and related triazolo[4,3-a]quinoxalines, some of which were found to be competitive and selective inhibitors of MAO-A. nih.govnih.gov Another investigation focused on 3-benzylquinoxaline-based compounds, identifying several potent and selective MAO-A inhibitors with activity in the nanomolar to low micromolar range. acs.org

The phenylpiperazine moiety has also been incorporated into compounds designed as MAO inhibitors. A study on biphenylpiperazine derivatives identified several potent and selective inhibitors of MAO-B. researchgate.netdocumentsdelivered.com One of the most active compounds in this series exhibited an IC50 value of 53 nM for human MAO-B and a high selectivity index over MAO-A. documentsdelivered.com Kinetic studies revealed that this compound was a reversible and mixed competitive inhibitor. researchgate.net

Although a study on the antidepressant-like effects of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone involved co-administration with the MAO inhibitor pargyline (B1678468) to probe serotonergic mechanisms, it did not establish the compound itself as an MAO inhibitor. researchgate.net However, given the demonstrated MAO inhibitory activity of both the quinoxaline and phenylpiperazine scaffolds, it is plausible that this compound and its analogues could possess activity at these enzymes.

Table 5: MAO Inhibitory Activity of Quinoxaline and Phenylpiperazine Derivatives

Compound ClassTarget MAO IsoformActivity ProfileReference(s)
2-Benzyl-3-(2-arylidenehydrazinyl)quinoxalinesMAO-ACompetitive and selective inhibitors nih.govnih.gov
3-Benzylquinoxaline derivativesMAO-APotent and selective inhibitors (nM to low µM range) acs.org
Biphenylpiperazine derivativesMAO-BPotent and selective inhibitors (nM range) researchgate.netdocumentsdelivered.com

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition.

The quinoxaline scaffold has been utilized in the design of novel acetylcholinesterase inhibitors. A study on a series of twelve quinoxaline derivatives found that all compounds exhibited inhibitory activity against AChE, with IC50 values ranging from 0.077 to 50.080 μM. nih.gov The most potent compound in this series was identified as a mixed-type AChE inhibitor. nih.gov Structure-activity relationship studies revealed that substitutions at the 2, 3, and 6-positions of the quinoxaline ring influenced the inhibitory potency. nih.gov For instance, a 2,3-dimethyl substitution generally led to higher potency compared to an unsubstituted or 2-phenyl substituted quinoxaline. nih.govmdpi.com

In another approach, lawsone-quinoxaline hybrids were designed as dual binding site inhibitors of AChE, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS). acs.orgnih.gov One such hybrid, with a methylene (B1212753) linker and an unsubstituted quinoxaline moiety, displayed excellent AChE inhibitory activity with an IC50 value of 0.022 μM. acs.orgnih.gov

The phenylpiperazine moiety has also been incorporated into cholinesterase inhibitors. For example, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated as potential AChE inhibitors. nih.govsemanticscholar.org The most potent compound in this series, featuring an ortho-chloro substitution on the benzyl (B1604629) ring, exhibited an IC50 value of 0.91 μM. nih.gov

Given that both the quinoxaline and phenylpiperazine moieties are present in compounds with demonstrated cholinesterase inhibitory activity, it is conceivable that this compound and its analogues may also interact with these enzymes.

Table 6: Cholinesterase Inhibitory Activity of Quinoxaline and Phenylpiperazine Derivatives

Compound ClassTarget EnzymeIC50 Range / ValueReference(s)
Substituted QuinoxalinesAChE0.077 - 50.080 µM nih.govmdpi.com
Lawsone-Quinoxaline HybridsAChEAs low as 0.022 µM acs.orgnih.gov
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dionesAChEAs low as 0.91 µM nih.govsemanticscholar.org

Structure Activity Relationship Sar Studies of 2 4 Phenylpiperazin 1 Yl Quinoxaline Analogues

Influence of Substituents on the Quinoxaline (B1680401) Heterocyclic Core

The substitution pattern on the quinoxaline nucleus is a key determinant of the biological activity of 2-(4-phenylpiperazin-1-yl)quinoxaline analogues. The electronic and steric properties of substituents, as well as their positioning on the heterocyclic core, profoundly modulate the pharmacological profile of these compounds.

Research has demonstrated that the introduction of various functional groups at different positions of the quinoxaline ring can significantly impact the potency and selectivity of these analogues for their biological targets. For instance, in a series of quinoxaline derivatives, the nature of the substituent on the quinoxaline ring was found to be crucial for their anticancer activity. It has been observed that electron-withdrawing groups, such as halogens, can enhance the cytotoxic effects of certain quinoxaline-based compounds.

A notable study on quinoxaline urea (B33335) analogues identified a compound that modulates IKKβ phosphorylation, a key target in pancreatic cancer therapy. The structure-activity relationship (SAR) study revealed that specific substitutions on the quinoxaline ring were essential for this activity. While a comprehensive SAR across a wide range of substituents is still evolving, the existing data underscores the importance of the quinoxaline core as a scaffold for chemical modification to fine-tune the biological properties of these molecules.

The development of novel synthetic routes has facilitated the introduction of diverse substituents onto the quinoxaline ring, enabling the exploration of a broader chemical space. For example, the synthesis of quinoxaline-based compounds with amide, urea, thiourea (B124793), and sulfonamide moieties has been reported, with some of these derivatives showing potential as antipsychotic agents. The biological evaluation of these compounds often reveals that even minor changes to the substitution pattern on the quinoxaline core can lead to significant differences in their pharmacological effects.

Contribution of the Piperazine (B1678402) Moiety and Phenyl Substitutions

The 4-phenylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its role in conferring affinity for a variety of biological targets, particularly G-protein coupled receptors. In the context of this compound analogues, this fragment is integral to their biological activity, often serving as the primary recognition element for receptor binding.

The piperazine ring itself is considered a "privileged structure" in drug discovery due to its favorable pharmacokinetic properties and its ability to engage in crucial hydrogen bonding and van der Waals interactions with biological macromolecules. Its presence in numerous clinically used drugs attests to its importance in molecular design.

While a systematic SAR study detailing the effects of a wide array of substituents on the phenyl ring is not extensively documented for the this compound scaffold specifically, general principles from related compound series can be informative. Typically, electron-donating or electron-withdrawing groups on the phenyl ring can alter the pKa of the distal nitrogen of the piperazine, which in turn can affect its interaction with the target protein. Furthermore, the steric bulk of the substituent can influence the orientation of the phenyl ring within the binding pocket, thereby impacting binding affinity.

Impact of Linker Lengths and Heterocyclic Modifications

The nature and length of the linker connecting the quinoxaline core to the phenylpiperazine moiety, as well as the replacement of the piperazine ring with other heterocyclic systems, are critical factors in the SAR of these analogues.

Linker Modifications

The linker region, though often considered a simple spacer, plays a significant role in orienting the two key pharmacophoric elements—the quinoxaline and the phenylpiperazine—in the optimal geometry for interaction with the biological target. The composition of the linker can also introduce additional interaction points. For instance, studies on related quinoxaline derivatives have shown that incorporating a carbonyl group to form an amide linker (e.g., NH-CO) can enhance biological activity compared to a simple aliphatic chain. This is likely due to the ability of the amide group to act as a hydrogen bond donor and acceptor. In contrast, in some series, an N-linker at the third position of the quinoxaline was found to be more favorable than an O-linker.

While systematic studies on the impact of varying the length of the aliphatic linker (e.g., ethyl, propyl, butyl) in this compound analogues are not extensively reported, it is a common strategy in medicinal chemistry to optimize linker length to achieve the ideal distance and flexibility for target engagement. An optimal linker length can lead to a significant improvement in binding affinity and, consequently, biological potency.

Heterocyclic Modifications

The piperazine ring can be replaced with other heterocyclic moieties to explore new interaction landscapes and modify the physicochemical properties of the molecule. For example, the substitution of piperazine with piperidine (B6355638) or morpholine (B109124) has been investigated in the context of 2-(benzimidazol-2-yl)quinoxaline derivatives. These modifications can alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, which can have a profound impact on its biological activity and pharmacokinetic profile. The choice of the heterocyclic ring is a crucial aspect of the design of new analogues with improved therapeutic potential. A comparative analysis of these different heterocyclic systems can provide valuable insights into the specific structural requirements for optimal biological activity.

Significance of N-Oxidation in Enhancing Biological Activity

The introduction of N-oxide functionalities on the quinoxaline ring system represents a powerful strategy for enhancing the biological activity of this compound analogues. Quinoxaline-1,4-di-N-oxides, in particular, have demonstrated a broad spectrum of pharmacological effects, including potent antibacterial, antitumoral, and antiprotozoal activities.

The enhanced biological activity of quinoxaline-N-oxides is often attributed to their ability to undergo bioreduction in hypoxic environments, such as those found in solid tumors and certain bacterial infections. This reduction process can generate reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death. This mechanism of action makes quinoxaline-N-oxides particularly attractive as potential therapeutic agents for cancer and infectious diseases.

Furthermore, the presence of the N-oxide groups can alter the electronic properties of the quinoxaline ring, potentially influencing its interaction with biological targets. It has been observed that the loss of the N-oxide groups often leads to a decrease or complete loss of biological activity, underscoring their importance.

Molecular Mechanisms of Action and Target Identification Preclinical Research

Investigation of Receptor Binding Affinities and Ligand-Target Interactions

There is a significant gap in the scientific literature regarding the specific receptor binding affinities of 2-(4-phenylpiperazin-1-yl)quinoxaline. No explicit Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from radioligand binding assays or other quantitative experimental studies are available for this compound.

However, related research on derivatives offers some context. For instance, studies on various 2-(piperazin-1-yl) quinoxaline (B1680401) derivatives have explored their potential as anti-proliferative agents. Molecular docking simulations in these studies have suggested that certain derivatives can fit within the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein, indicating potential ligand-target interactions. semanticscholar.org It is important to note that these are computational predictions for derivative compounds and not direct experimental evidence for this compound itself.

Enzyme Inhibition and Activation Profiles

Detailed experimental data on the specific enzyme inhibition or activation profiles for this compound are not present in the currently available research. While quinoxaline derivatives have been investigated as inhibitors for various enzymes in different therapeutic areas, the specific inhibitory or activatory effects of this compound against a panel of enzymes have not been reported. nih.gov

Cellular Pathway Modulation (e.g., SOS response, Autophagy Induction)

Information regarding the ability of this compound to modulate specific cellular pathways, such as the SOS response in bacteria or autophagy induction in eukaryotic cells, is currently unavailable in the public domain. Research on the broader quinoxaline class of compounds has indicated various biological effects that imply cellular pathway modulation, but these have not been specifically elucidated for this compound. nih.govsemanticscholar.org

Interactions with Parasitic Biochemical Pathways (e.g., Plasmodium Plasmepsin II)

There is no available scientific literature detailing the investigation of this compound for its interactions with parasitic biochemical pathways, including enzymes such as Plasmepsin II from Plasmodium falciparum. While other heterocyclic compounds are often screened for anti-parasitic activities, specific studies focusing on this compound's potential in this area have not been published.

Advanced Methodologies and Preclinical Models in the Study of 2 4 Phenylpiperazin 1 Yl Quinoxaline

In Vitro Cell-Based Assays

In vitro assays are fundamental in the initial screening and characterization of "2-(4-phenylpiperazin-1-yl)quinoxaline" derivatives. These assays provide valuable insights into the compound's biological activity at a cellular level.

Cell proliferation and viability assays are instrumental in assessing the potential of "this compound" derivatives as anticancer and antimicrobial agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Derivatives of 2-piperazinyl quinoxaline (B1680401) have demonstrated significant anti-proliferative activities against various human cancer cell lines. For instance, certain hybrid compounds incorporating this scaffold have shown potent activity against human ovarian (SKOV3) and colon (HCT116) tumor cell lines, with some exhibiting IC50 values of less than 1 μM. semanticscholar.orgrsc.orgresearchgate.net In other studies, quinoxaline derivatives have been evaluated against breast cancer (MCF-7), liver hepatocellular carcinoma (HepG2), and human colon carcinoma (HCT116) cell lines. mdpi.com One compound with a chloro-substitution on the phenyl ring displayed excellent activity against MCF-7 (IC50 = 9 μM) and HCT116 (IC50 = 2.5 μM) cells. mdpi.com Another study on quinoxaline-arylfuran derivatives showed a potent antiproliferative effect against HeLa cells. The cytotoxic effects of some quinoxaline compounds have also been demonstrated against prostate cancer cells (PC-3), with IC50 values as low as 2.11 µM. tandfonline.com

Derivative ClassCell LineActivity (IC50)
Isatin-based 2-piperazinyl quinoxalineHCT116 (Colon)0.3921 µM
Isatin-based 2-piperazinyl quinoxalineSKOV3 (Ovarian)0.4877 µM
Chloro-substituted quinoxalineHCT116 (Colon)2.5 µM
Chloro-substituted quinoxalineMCF-7 (Breast)9 µM
Quinoxaline derivative IVPC-3 (Prostate)2.11 µM

Functional assays are employed to determine the effect of "this compound" on specific receptors. A close analog, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, has been identified as a novel 5-HT3 receptor antagonist. thepharmajournal.comnih.gov Functional antagonism was evaluated in isolated guinea pig ileum, where the compound's potency is expressed as a pA2 value. This derivative showed a pA2 value of 7.3, which is greater than that of the established 5-HT3 antagonist, ondansetron (B39145) (6.9). thepharmajournal.com

The phenylpiperazine moiety is a common pharmacophore in ligands for dopamine (B1211576) receptors. mdpi.com Derivatives containing this scaffold have been evaluated for their binding affinity and selectivity for D2 and D3 dopamine receptor subtypes. mdpi.com While specific functional data for "this compound" is not extensively detailed, the structural motif suggests a potential for interaction with dopamine receptors, which would be characterized using assays that measure downstream signaling events, such as cAMP modulation. mdpi.com

CompoundReceptorAssayResult
(4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone5-HT3Isolated Guinea Pig IleumpA2 = 7.3

The inhibitory activity of "this compound" derivatives against specific enzymes is a key area of investigation for their therapeutic potential, particularly in cancer. Quinoxaline-based scaffolds have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis.

Several studies have reported the synthesis of quinoxaline derivatives and their in vitro inhibitory activity against VEGFR-2. For example, a series of new quinoxaline-based compounds were evaluated, and one derivative displayed a VEGFR-2 inhibitory IC50 value of 10.27 µM. nih.gov In another study, a bis( semanticscholar.orgmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative was identified as a potent VEGFR-2 inhibitor with an IC50 value of 3.7 nM, which was comparable to the standard drug sorafenib (B1663141). While direct data for "this compound" is limited, the general quinoxaline scaffold is a promising starting point for the development of potent enzyme inhibitors.

Assessing the cytotoxicity of "this compound" derivatives in non-target, healthy cells is crucial for determining their selectivity and potential for therapeutic use. VERO cells, a lineage of normal monkey kidney cells, are commonly used for this purpose.

In a study evaluating the antileishmanial activity of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives, their toxicity against VERO cells was also assessed. nih.gov The results indicated a correlation between toxicity on VERO cells and the observed leishmanicidal properties. nih.gov Another study investigating quinoxaline compounds for anticancer activity also evaluated their effects on VERO cells. tandfonline.com The most promising compounds showed high selectivity indices against prostate cancer cells (PC-3) compared to VERO cells, with one derivative having an IC50 of 2.11 µM against PC-3 cells and a significantly higher value against VERO cells, indicating a favorable selectivity profile. tandfonline.com Furthermore, an indolo[2,3-b]quinoxaline hybrid, evaluated for its antiviral activity, was found to be safe in non-cancerous cells, with a high cytotoxicity concentration 50% (CC50) value of 315,578.68 μM. rsc.org

Compound ClassNon-Target Cell LineResult
Quinoxaline derivative IVVEROHigh selectivity index vs. PC-3 cells
Indolo[2,3-b]quinoxaline hybridNon-cancerous cellsCC50 = 315,578.68 µM

The antimicrobial and antiparasitic potential of "this compound" derivatives is evaluated through various growth inhibition assays. These assays determine the minimum inhibitory concentration (MIC) for bacteria and fungi, and the half-maximal inhibitory concentration (IC50) for parasites.

Quinoxaline derivatives have shown a broad spectrum of antimicrobial activity. nih.gov For instance, some novel substituted quinoxalines exhibited high antifungal activity against Candida albicans and Aspergillus flavus with an MIC of 16 μg/mL, and potent antibacterial activity against Escherichia coli with an MIC of 8 μg/mL. mdpi.com In another study, certain quinoxaline derivatives displayed good to moderate antibacterial activity against S. aureus (MIC 4–16 μg/mL) and B. subtilis (MIC 8–32 μg/mL). nih.gov

In the realm of antiparasitic activity, 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were evaluated for their in vitro activity against Leishmania infantum. nih.gov Two of the tested compounds showed good antileishmanial activity. nih.gov Another study on quinoxaline analogs demonstrated promising activity against Schistosoma mansoni, with IC50 values of ≤0.31 µM against the adult stage of the parasite. nih.gov

Derivative ClassOrganismActivity
Substituted quinoxalineEscherichia coliMIC = 8 μg/mL
Substituted quinoxalineCandida albicansMIC = 16 μg/mL
Quinoxaline analogSchistosoma mansoni (adult)IC50 ≤ 0.31 µM

In Vivo Animal Models for Preclinical Efficacy

Following promising in vitro results, "this compound" and its analogs are advanced to in vivo animal models to assess their preclinical efficacy. These models are designed to mimic human diseases and provide a more comprehensive understanding of the compound's therapeutic potential in a physiological setting.

For instance, the antidepressant-like activity of (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, a close analog, was investigated in rodent models of depression. nih.gov In the forced swim test in mice, acute treatment with the compound produced significant antidepressant-like effects. nih.gov Furthermore, in a more chronic model, sub-chronic treatment significantly attenuated behavioral abnormalities in rats that had undergone bilateral olfactory bulbectomy. nih.gov

In the context of parasitic diseases, the in vivo efficacy of quinoxaline analogs was tested in a mouse model of schistosomiasis. nih.gov Mice infected with Schistosoma mansoni were treated with the compounds, and the primary outcome measured was the reduction in worm burden. One of the tested compounds achieved a worm burden reduction of 46.4%. nih.gov

Behavioral Pharmacology Models (e.g., Rodent Models of Depression, Dopamine Antagonism Studies)

The therapeutic potential of this compound and its analogs in the realm of neuropsychiatric disorders has been explored using various behavioral pharmacology models in rodents. These models are crucial for assessing antidepressant-like and antipsychotic-like activities.

Rodent Models of Depression

A key derivative, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, referred to as compound 4a, has been investigated for its antidepressant potential using established rodent models. nih.govnih.gov This compound, a novel 5-HT₃ receptor antagonist, was subjected to a battery of tests to evaluate its effects on depressive-like behaviors. nih.govresearchgate.net

In the Forced Swim Test (FST) in mice, a widely used screening tool for antidepressant efficacy, acute administration of compound 4a significantly reduced the duration of immobility. nih.govnih.gov This effect is a hallmark of antidepressant activity and was observed without any significant impact on the baseline spontaneous locomotor activity of the mice, indicating that the reduction in immobility was not due to motor stimulation. nih.gov

Further studies employed the olfactory bulbectomy model in rats, a more complex model that mimics certain aspects of depression, including behavioral anomalies. nih.gov Sub-chronic treatment with compound 4a was found to significantly attenuate the behavioral deficits induced by the procedure. nih.govresearchgate.net Additionally, the compound potentiated the head-twitch response induced by 5-hydroxytryptophan (B29612) (5-HTP) in mice and antagonized reserpine-induced hypothermia in rats, further supporting its antidepressant-like profile through interaction with the serotonergic system. nih.gov

Table 1: Effect of (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (Compound 4a) in Rodent Models of Depression
ModelSpeciesKey FindingReference
Forced Swim Test (FST)MouseSignificant reduction in immobility time compared to control. nih.gov
Actophotometer TestMouseNo significant effect on baseline locomotor activity. nih.gov
5-HTP Induced Head TwitchesMousePotentiation of head twitch response. nih.gov
Reserpine Induced HypothermiaRatAntagonized the hypothermic effect of reserpine. nih.gov
Bilateral Olfactory BulbectomyRatAttenuated behavioral anomalies after sub-chronic treatment. researchgate.net

Dopamine Antagonism Studies

Derivatives of the this compound scaffold have also been evaluated for their potential as central dopamine antagonists, an activity relevant to the treatment of psychosis. A preliminary pharmacological study investigated a series of 2-(aminomethyl)-4-phenylpyrrolo[1,2-a]-quinoxalines, including analogs with the 4-phenylpiperazine moiety. nih.gov

The primary model used was the apomorphine-induced climbing behavior test in mice. Apomorphine is a non-selective dopamine agonist, and its effects, such as stereotyped climbing, can be inhibited by dopamine receptor antagonists. In this study, several derivatives, such as 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]-4-phenylpyrrolo[1,2-a]quinoxalinium oxalate (B1200264) and 2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4-phenylpyrrolo[1,2-a]quinoxalinium oxalate, demonstrated central dopamine antagonist activity by inhibiting this behavior. nih.gov The most active derivative in the series exhibited a pharmacological profile that was noted to be relatively close to that of clozapine, an atypical antipsychotic. nih.gov

Infectious Disease Models (e.g., Mycobacterial and Parasitic Infection Models)

The broad biological activity of the quinoxaline scaffold extends to infectious diseases, with derivatives being tested against various pathogens.

Mycobacterial Infection Models

Quinoxaline 1,4-dioxide derivatives have shown promise as antimycobacterial agents. nih.gov In one study, a series of novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives were tested against Mycobacterium smegmatis and an autoluminescent strain of Mycobacterium tuberculosis. One compound, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, was identified as the most potent agent against both strains. nih.gov While in vivo tests in a mouse infection model did not show efficacy comparable to the negative control, the compound did not exhibit toxic effects, suggesting it could be a promising foundation for further optimization to improve in vivo activity. nih.gov

Parasitic Infection Models

Derivatives have also been assessed for their efficacy against parasites responsible for major tropical diseases. A series of thirteen new 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were synthesized and evaluated in vitro for their activity against the erythrocytic forms of Plasmodium falciparum (the parasite causing malaria) and axenic forms of Leishmania infantum (a causative agent of leishmaniasis). nih.gov While none of the tested compounds were found to be effective against Plasmodium, two compounds demonstrated good activity against Leishmania infantum. nih.gov

Table 2: Activity of this compound Analogs in Infectious Disease Models
Derivative ClassPathogenModelKey FindingReference
Quinoxaline-2-carboxylic acid 1,4-dioxidesMycobacterium tuberculosisIn vitroA piperazinyl-substituted derivative showed potent activity. nih.gov
Quinoxaline-2-carboxylic acid 1,4-dioxidesMycobacterium smegmatisIn vitroA piperazinyl-substituted derivative was the most potent tested. nih.gov
2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxidesLeishmania infantumIn vitroTwo derivatives showed good antileishmanial activity. nih.gov
2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxidesPlasmodium falciparumIn vitroTested compounds were not effective. nih.gov

Preclinical Cancer Models (e.g., Tumor Models in Rodents)

The quinoxaline scaffold is a prominent feature in many compounds designed as anticancer agents. Derivatives of this compound have been evaluated in various preclinical cancer models, from in vitro cell line assays to in vivo tumor models in rodents.

A study involving the chronic feeding of quinoxaline 1,4-dioxide to rats resulted in a high incidence of nasal and liver tumors, including adenocarcinomas and squamous cell carcinomas. nih.gov While this particular study highlighted the carcinogenic potential of the parent dioxide structure, other research has focused on designing derivatives with anti-proliferative activity.

Novel 2-piperazinyl quinoxaline derivatives linked to isatin-based N-Mannich bases have been synthesized and evaluated for their anticancer activity against human ovarian (SKOV3) and colon (HCT116) tumor cell lines. semanticscholar.org Several of these hybrid compounds exhibited excellent anti-proliferative activities, with some proving to be potent agents with IC₅₀ values under 1 μM. semanticscholar.orgresearchgate.net Another complex derivative, Torin1, which incorporates a phenylpiperazine side chain, was shown to be efficacious in a U87MG (glioblastoma) xenograft model in mice. nih.gov

Table 3: Anti-proliferative Activity of Selected Quinoxaline-Piperazine Derivatives
Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
Isatin-based N-Mannich bases of 2-piperazinyl quinoxalineHCT116 (Colon)< 1 μM for lead compounds semanticscholar.org
Isatin-based N-Mannich bases of 2-piperazinyl quinoxalineSKOV3 (Ovarian)< 1 μM for lead compounds semanticscholar.org
Torin1U87MG (Glioblastoma)Efficacious in mouse xenograft model nih.gov
Quinoxaline-based PARP-1 InhibitorsMDA-MB-436 (Breast)2.57 µM for lead compound mdpi.com

Computational and In Silico Approaches

Molecular Docking and Molecular Dynamics Simulations

Computational techniques are instrumental in elucidating the potential mechanisms of action for this compound derivatives at a molecular level. Molecular docking and molecular dynamics (MD) simulations are frequently used to predict and analyze the binding of these ligands to various biological targets.

Studies on novel 2-piperazinyl quinoxaline derivatives have employed molecular docking to investigate their interactions with cancer-related proteins. These simulations suggested that hybrid compounds can fit within the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein, a key protein in multidrug resistance. semanticscholar.orgresearchgate.net MD simulations further confirmed the stability of these ligand-protein complexes. researchgate.net

In other research, new quinoxaline-based derivatives designed as PARP-1 inhibitors were docked into the enzyme's active site to understand their binding modes. mdpi.com Similarly, docking studies of quinoxalinone Schiff's bases into the active site of cyclooxygenase-2 (COX-2) identified key hydrogen bond and pi-pi interactions responsible for their inhibitory activity. mdpi.com These computational approaches provide a rational basis for the observed biological activities and guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. This approach helps in identifying the key structural features and physicochemical properties that govern the potency of a series of molecules.

A QSAR study was conducted on a series of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives to analyze their binding affinity for the human histamine (B1213489) H₄ receptor. nih.gov Although this study focused on a methylpiperazine analog, its findings are relevant to the broader class. The derived QSAR models highlighted the importance of specific molecular descriptors, such as the path/walk 4-Randic shape index (PW4), topological charges (GGI9, JGI2), and atomic properties (MATS7e, GATS7e), in explaining the binding affinity. nih.gov The analysis indicated that certain structural fragments and properties related to the molecule's shape and electronic distribution are crucial for optimal receptor binding. nih.gov

ADMET Prediction (Academic computational parameters)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity risks. Several studies on quinoxaline derivatives have included ADMET predictions.

For a series of new quinoxalinone derivatives, in silico ADMET studies predicted favorable properties. mdpi.comnih.gov The lead compound was predicted to have high Caco-2 permeability, suggesting good intestinal absorption, and a high percentage of human intestinal absorption (%HIA). nih.gov Furthermore, the predictions indicated low blood-brain barrier (BBB) permeability, zero hepatotoxicity, and no risk of mutagenicity or sudden cardiac arrest. nih.gov Computational analysis of other quinoxaline-based PARP-1 inhibitors also showed that the most potent compounds possessed drug-like properties according to these predictive models. mdpi.com These academic computational parameters suggest that the quinoxaline-piperazine scaffold can be modified to produce compounds with desirable pharmacokinetic characteristics suitable for further development. mdpi.com

Table 4: Predicted ADMET Properties for Selected Quinoxalinone Derivatives
ParameterPredicted OutcomeImplicationReference
Caco-2 PermeabilityHighGood potential for oral absorption. nih.gov
Human Intestinal Absorption (%HIA)High (e.g., 99.58%)Excellent absorption from the gut. nih.gov
Blood-Brain Barrier (BBB) PermeabilityLowReduced potential for central nervous system side effects. nih.gov
HepatotoxicityZero/Low riskPredicted to be safe for the liver. nih.gov
MutagenicityZero riskUnlikely to cause genetic mutations. nih.gov
P-glycoprotein (P-gp) SubstratePredicted to be a non-substrateLow susceptibility to efflux-mediated drug resistance. nih.gov

Electronic Structure and Quantum Chemical Calculations

The electronic structure and properties of this compound can be elucidated through advanced computational methodologies, primarily employing quantum chemical calculations. These theoretical studies provide deep insights into the molecule's reactivity, stability, and potential interactions at a molecular level. Density Functional Theory (DFT) is a prominent method used for such investigations due to its balance of accuracy and computational efficiency.

Computational Approach

Quantum chemical calculations for this compound are typically performed using software packages like Gaussian. The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation (the ground state). A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory is well-regarded for providing reliable geometric parameters and electronic properties for organic molecules.

Following geometry optimization, a range of electronic properties are calculated. These include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding the molecule's chemical reactivity and electronic transitions. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO and LUMO are key components in describing the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

For quinoxaline derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In the case of this compound, the phenylpiperazine moiety would likely contribute significantly to the HOMO, whereas the quinoxaline ring system would be the primary location of the LUMO.

Interactive Table 1: Calculated Frontier Molecular Orbital Properties

ParameterSymbolTypical Calculated Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -5.0Energy of the outermost electron-donating orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.5 to -1.5Energy of the lowest electron-accepting orbital.
HOMO-LUMO Energy GapΔE2.5 to 4.5An indicator of chemical reactivity and stability.

Note: The values presented are representative for quinoxaline derivatives and are intended for illustrative purposes.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These parameters are derived from conceptual DFT and provide a more detailed picture of the molecule's electronic characteristics.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, it indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Interactive Table 2: Global Reactivity Descriptors

DescriptorFormulaTypical Calculated ValueInterpretation
Electronegativity (χ)-(EHOMO + ELUMO)/23.75 - 4.25 eVHigh values indicate a greater ability to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/21.25 - 2.25 eVHigh values suggest high stability and low reactivity.
Chemical Softness (S)1/η0.44 - 0.80 eV⁻¹High values indicate a greater tendency to be polarized.
Electrophilicity Index (ω)χ² / (2η)2.5 - 4.5 eVMeasures the propensity of the species to accept electrons.

Note: The values presented are representative for quinoxaline derivatives and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the nitrogen atoms of the quinoxaline ring are expected to be regions of negative electrostatic potential (red), making them potential sites for hydrogen bonding or interactions with electrophiles. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue).

These quantum chemical calculations provide a foundational understanding of the electronic characteristics of this compound, guiding further research into its chemical behavior and potential applications.

Future Research Directions and Translational Potential Preclinical Perspective

Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity

The rational design of advanced analogues of 2-(4-phenylpiperazin-1-yl)quinoxaline is a cornerstone of future research, aiming to enhance selectivity towards specific biological targets and thereby improve efficacy and reduce off-target effects. Structure-activity relationship (SAR) studies are instrumental in this endeavor, providing critical insights into how molecular modifications influence biological activity.

For instance, research on quinoxaline-based ligands has demonstrated that subtle changes to the core structure can dramatically alter target selectivity. A study on 5-HT3A and 5-HT3AB receptor ligands revealed that the substitution pattern on the quinoxaline (B1680401) ring is a key determinant of receptor subtype selectivity. This principle of fine-tuning selectivity through targeted chemical modifications is a central theme in the design of next-generation this compound analogues. nih.gov

Computational modeling and simulation play a pivotal role in the rational design process. By employing techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, researchers can predict the binding affinities and modes of interaction of novel analogues with their intended targets. nih.gov This in silico approach allows for the prioritization of compounds for synthesis, streamlining the drug discovery process. A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine (B1213489) H4 receptor ligands, for example, successfully identified key molecular descriptors that govern binding affinity. nih.gov

The synthesis of these advanced analogues often involves multi-step reaction sequences, starting from core building blocks like 2-chloroquinoxaline (B48734) and N-phenylpiperazine. Modern synthetic methodologies, including microwave-assisted organic synthesis and the use of novel catalysts, are being employed to improve reaction efficiency and yield. rsc.org

Table 1: Structure-Activity Relationship Highlights for Quinoxaline Derivatives

Modification SiteStructural ChangeImpact on Biological ActivityReference
Quinoxaline RingIntroduction of electron-donating or -withdrawing groupsModulates receptor binding affinity and selectivity. nih.gov
Phenylpiperazine MoietySubstitution on the phenyl ringCan enhance potency and alter pharmacokinetic properties. nih.gov
Linker between Quinoxaline and Piperazine (B1678402)Variation in linker length or rigidityInfluences target engagement and overall compound conformation. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, there is a growing interest in polypharmacology, the ability of a single compound to interact with multiple targets. The this compound scaffold is well-suited for the development of multi-target-directed ligands (MTDLs).

In the context of cancer, quinoxaline derivatives have been designed to dually inhibit key signaling proteins. For example, novel quinoxaline derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in tumor growth and inflammation. nih.gov Another study focused on the development of quinoxaline-based compounds that target both c-Kit tyrosine kinase and the P-glycoprotein transporter, a strategy aimed at overcoming multidrug resistance in cancer. rsc.org

Neurodegenerative diseases, such as Alzheimer's, are another area where multi-target strategies are being actively pursued. The complex pathology of these diseases, involving multiple interconnected pathways, makes them amenable to treatment with MTDLs. Quinoxaline-based compounds are being explored for their ability to simultaneously modulate different targets involved in the disease cascade.

The rational design of MTDLs often involves the hybridization of pharmacophores from known selective ligands for the desired targets. This approach can lead to the discovery of single molecules with a tailored polypharmacological profile, potentially offering superior therapeutic efficacy compared to combination therapies.

In-depth Mechanistic Elucidation and Identification of Novel Biological Targets

A thorough understanding of the mechanism of action is crucial for the further development of any therapeutic agent. For this compound and its analogues, this involves not only confirming their interaction with intended targets but also identifying any novel, previously unknown biological interactions.

Proteomics-based approaches are proving to be powerful tools for unbiased target identification. By using quinoline (B57606) or quinoxaline-based compounds as chemical probes in affinity chromatography or other proteomic techniques, researchers can identify proteins that directly bind to these scaffolds. nih.gov A study utilizing this approach successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as novel targets for quinoline drugs. nih.gov Similarly, a proteomic analysis of the effects of quinoxaline derivatives on Entamoeba histolytica revealed modulation of proteins involved in cytoskeleton dynamics, intracellular trafficking, and redox homeostasis. frontiersin.org

Once potential targets are identified, further studies are required to elucidate the downstream signaling pathways affected by the compound. This can involve a range of cellular and molecular biology techniques, such as Western blotting, reporter gene assays, and gene expression profiling. For example, some quinoxaline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, and further research is needed to delineate the specific molecular players involved in these processes. mdpi.com

The identification of novel targets and a deeper understanding of the mechanism of action can open up new therapeutic avenues for this compound-based compounds and can also inform the design of more selective and potent analogues.

Preclinical Validation in Relevant Disease Models and Lead Optimization Strategies

Before a compound can be considered for clinical trials, it must undergo rigorous preclinical validation in relevant disease models. This involves demonstrating efficacy in vivo and establishing a favorable pharmacokinetic and safety profile.

For analogues of this compound, preclinical evaluation has been conducted in various animal models. For example, certain pyrroloquinoxaline derivatives have been assessed for their central dopamine (B1211576) antagonist activity in mouse models, indicating their potential as antipsychotic agents. nih.gov In the field of oncology, quinoxaline-based compounds have been tested in xenograft models of human cancer to evaluate their anti-tumor efficacy. ekb.eg

Lead optimization is a critical phase of preclinical development that aims to improve the drug-like properties of a lead compound. danaher.com This involves modifying the chemical structure to enhance potency, selectivity, and metabolic stability, while reducing toxicity. A key aspect of lead optimization is the assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govmdpi.com

Case studies in lead optimization of heterocyclic drug candidates have shown that a multi-parameter approach, considering factors such as solubility, permeability, metabolic stability, and potential for drug-drug interactions, is essential for success. nih.gov For quinoxaline-piperazine compounds, lead optimization strategies may involve modifying substituents on the phenyl and quinoxaline rings to improve oral bioavailability and reduce off-target toxicities. nih.govresearchgate.net

Table 2: Key Preclinical and Lead Optimization Parameters

ParameterDescriptionImportance
Efficacy in Disease Models Demonstrates therapeutic effect in a living organism.Essential for establishing proof-of-concept.
Pharmacokinetics (PK) The study of how the body absorbs, distributes, metabolizes, and excretes a drug.Determines the dosing regimen and potential for drug accumulation.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of a drug on the body.Relates drug concentration to its therapeutic effect.
Toxicology The study of the adverse effects of a drug on the body.Identifies potential safety concerns.
ADMET Profiling In vitro and in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Guides the selection and optimization of lead candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.